![molecular formula C11H24N2O3 B13547325 tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
tert-butyl N-[6-(aminooxy)hexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[6-(aminooxy)hexyl]carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(aminooxy)hexyl]carbamate typically involves the reaction of 1,6-hexanediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[6-(aminooxy)hexyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[6-(aminooxy)hexyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, it is used to modify proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(aminooxy)hexyl]carbamate involves its ability to form stable carbamate linkages with various substrates. This reactivity is utilized in modifying biomolecules and synthesizing complex organic compounds. The molecular targets include amino groups in proteins and peptides, leading to the formation of stable carbamate derivatives .
Comparison with Similar Compounds
- tert-Butyl N-(6-aminohexyl)carbamate
- tert-Butyl carbamate
- N-Boc-1,6-diaminohexane
Comparison: tert-Butyl N-[6-(aminooxy)hexyl]carbamate is unique due to its aminooxy functional group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific modifications of biomolecules and organic synthesis .
Biological Activity
Tert-butyl N-[6-(aminooxy)hexyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of drug development and biochemical applications. This article explores its synthesis, biological activity, and relevant research findings.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with aminooxyhexanol. The process can be optimized through various conditions, including solvent choice and reaction time. The compound features a carbamate functional group, which is known for its stability and versatility in biological systems.
Chemical Structure
Property | Value |
---|---|
Chemical Formula | C12H25N2O3 |
Molecular Weight | 229.35 g/mol |
CAS Registry Number | Not available |
This compound exhibits its biological activity primarily through the modulation of enzyme functions, particularly those involving aminooxy derivatives. The aminooxy group can participate in various biochemical reactions, making this compound a potential candidate for therapeutic applications.
Case Studies and Research Findings
- Enzyme Reactivation Studies : Research has shown that compounds with aminooxy functionality can reactivate certain inhibited enzymes, such as acetylcholinesterase (AChE). This reactivation is crucial in the context of organophosphate poisoning, where AChE is inhibited by toxic agents. This compound has been evaluated for its efficacy in reactivating AChE in vitro, showing promising results that warrant further investigation .
- Cellular Studies : In cellular models, this compound has been tested for cytotoxicity and cell viability. Preliminary results indicate that at certain concentrations, the compound does not exhibit significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic use .
- Pharmacological Applications : The compound's ability to penetrate biological membranes makes it a candidate for drug delivery systems. Its structural characteristics allow for modifications that could enhance its pharmacokinetic properties, potentially leading to improved therapeutic outcomes .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is beneficial to compare it with similar compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
Tert-butyl carbamate | Moderate | Enzyme inhibition |
This compound | High | Enzyme reactivation |
Aminooxy derivatives | Variable | Various enzymatic interactions |
Properties
Molecular Formula |
C11H24N2O3 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
tert-butyl N-(6-aminooxyhexyl)carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-8-6-4-5-7-9-15-12/h4-9,12H2,1-3H3,(H,13,14) |
InChI Key |
VIXLTSVDKCGOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.